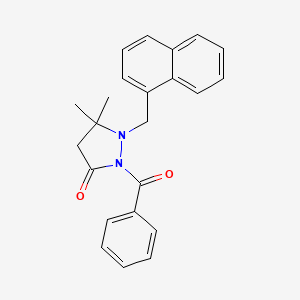
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazolidinone core with a benzoyl group and a naphthalen-1-ylmethyl substituent, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one typically involves the reaction of 5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted pyrazolidinones with varied functional groups.
Wissenschaftliche Forschungsanwendungen
2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The benzoyl and naphthalen-1-ylmethyl groups play crucial roles in binding to target proteins and influencing their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzoyl-2-benzyl-5,5-dimethyl-pyrazolidin-3-one
- 5-Benzylidene-4,4-dimethyl-1,3-dioxolan-2-one
- 1-Benzoyl-2-t-butyl-3,5-dimethylimidazolidin-4-one
Comparison: 2-Benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one is unique due to its naphthalen-1-ylmethyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
915973-17-0 |
|---|---|
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-benzoyl-5,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C23H22N2O2/c1-23(2)15-21(26)25(22(27)18-10-4-3-5-11-18)24(23)16-19-13-8-12-17-9-6-7-14-20(17)19/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
BGFGGBNOMPEGHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)N(N1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
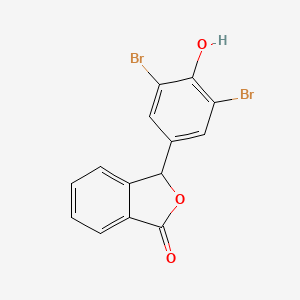
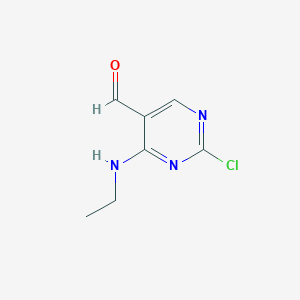
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
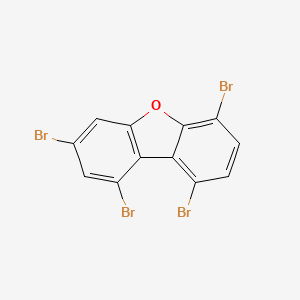
![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
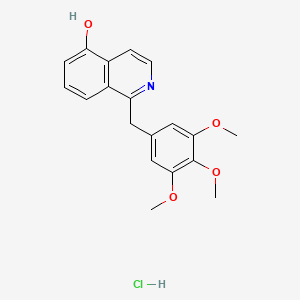
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)
![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)
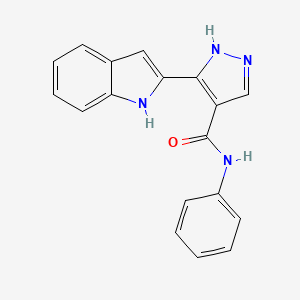
![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
